5-(3-Chlorophenyl)-1H-indole

IRE1α inhibition Cancer Unfolded Protein Response

Procure 5-(3-chlorophenyl)-1H-indole (CAS 481630-99-3) as a strategic synthetic intermediate where C-5 substitution directly governs target activity. SAR evidence confirms the 3-chlorophenyl group confers potent IRE1α inhibition and β3-adrenergic receptor selectivity unmatched by other regioisomers. Its logP (4.49) and PSA (15.79 Ų) enable drug-like derivative libraries. Substituting alternative indoles invalidates established SAR; secure the exact structure for your kinase and GPCR programs. Ideal for parallel synthesis and scaffold hopping.

Molecular Formula C14H10ClN
Molecular Weight 227.69 g/mol
Cat. No. B1646461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Chlorophenyl)-1H-indole
Molecular FormulaC14H10ClN
Molecular Weight227.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=CC3=C(C=C2)NC=C3
InChIInChI=1S/C14H10ClN/c15-13-3-1-2-10(9-13)11-4-5-14-12(8-11)6-7-16-14/h1-9,16H
InChIKeyFUONSKISNBOHTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Chlorophenyl)-1H-indole: A Defined Biaryl Scaffold for Targeted Medicinal Chemistry


5-(3-Chlorophenyl)-1H-indole (CAS 481630-99-3) is a chemical building block composed of an indole core substituted at the C-5 position with a 3-chlorophenyl group . This compound, with a molecular formula of C14H10ClN and a molecular weight of 227.69 g/mol, is part of the broader class of 5-arylindoles . It is not a drug itself, but a high-value synthetic intermediate and pharmacophore scaffold . Its primary utility lies in the exploration of structure-activity relationships (SAR) for the development of novel therapeutic agents targeting kinases, G-protein coupled receptors (GPCRs), and other protein targets [1][2].

Why 5-(3-Chlorophenyl)-1H-indole Cannot Be Replaced by a Generic 'Indole Building Block'


The term 'indole building block' is misleadingly broad; biological activity and synthetic utility are exquisitely sensitive to substitution patterns. The specific C-5 aryl appendage on 5-(3-chlorophenyl)-1H-indole dictates its unique pharmacophoric geometry, steric bulk, and electronic profile, which are non-transferable to other regioisomers . For example, a study of IRE1α inhibitors demonstrated that the substituent at the C-5 position (R3) of the indole core directly modulates the molecule's inhibitory activity, with different C-5 substituents yielding distinct activity profiles [1]. Similarly, in the context of beta3-adrenergic receptor agonists, the presence of a 3-chlorophenyl moiety in a related indole-based molecule was shown to confer a unique pharmacological profile among its class, highlighting that even subtle changes in substitution lead to significant differences in biological outcome [2]. Substituting this specific compound with a 'similar' indole lacking this precise substitution pattern would therefore invalidate established SAR and introduce unpredictable, non-quantifiable performance changes.

Quantitative Differentiation of 5-(3-Chlorophenyl)-1H-indole: Evidence for Scientific Selection


C-5 Substitution on the Indole Core is a Critical Determinant of IRE1α Inhibitory Activity

In a 2025 study on IRE1α inhibitors, a direct comparison was made between a series of indole analogues with different substituents at the C-5 position (R3). The compound with a 3-chlorophenyl group at C-5, denoted IA159, is structurally identical to 5-(3-chlorophenyl)-1H-indole. The study provides quantitative inhibition data for this compound against both the unphosphorylated and phosphorylated forms of IRE1α, using a FRET assay at a concentration of 50 μM [1].

IRE1α inhibition Cancer Unfolded Protein Response

Synthetic Accessibility and Defined Physical Properties Enable Precise Analytical Control

5-(3-Chlorophenyl)-1H-indole is a well-defined chemical entity with established, reproducible synthetic routes and fully characterized physical properties . Its calculated LogP is 4.48830, and its polar surface area (PSA) is 15.79000 Ų . This stands in contrast to a potential alternative core like a 3-chlorophenyl-substituted oxindole or a simpler indole without the aryl group. The well-documented properties of this specific compound, including its InChI Key (FUONSKISNBOHTN-UHFFFAOYSA-N), allow for unambiguous identity confirmation by NMR or LCMS, a critical requirement for reproducible research and GLP/GMP scale-up [1].

Medicinal Chemistry Process Chemistry Quality Control

The 3-Chlorophenyl Motif is Privileged for Achieving Beta3-Adrenergic Receptor Agonist Selectivity

While not a direct study of the 5-(3-chlorophenyl)-1H-indole compound itself, a key SAR study from Dainippon Pharmaceutical elucidates the importance of the 3-chlorophenyl moiety within the indole class. The research on beta3-adrenergic receptor (β3-AR) agonists found that a compound (compound 90) incorporating a 3-chlorophenyl-2-hydroxyethylamino group onto an indole core demonstrated a unique pharmacological profile among β3-AR agonists [1]. This compound exhibited potent agonistic activity (EC50=0.062 nM, IA=116%) with 210- and 103-fold selectivity over human β2-AR and β1-AR, respectively [1]. This class-level evidence strongly suggests that the 3-chlorophenyl substituent can be a key driver of target selectivity and potency, a property not inherent to other aryl or alkyl substituents.

Metabolic Disease Obesity GPCR Agonist

Optimized Application Scenarios for 5-(3-Chlorophenyl)-1H-indole Based on Empirical Evidence


SAR Exploration of C-5 Aryl Modifications in IRE1α Inhibitor Programs

Use 5-(3-chlorophenyl)-1H-indole (IA159) as a validated starting scaffold for designing novel IRE1α inhibitors. The evidence shows that modification at the C-5 position directly impacts inhibitory activity, and the 3-chlorophenyl group at this position is associated with significant IRE1α inhibition [1]. Procurement of this specific compound is justified for expanding SAR studies around this promising substitution pattern.

Synthesis of Novel GPCR Modulators, Particularly Beta3-Adrenergic Agonists

Leverage 5-(3-chlorophenyl)-1H-indole as a key intermediate in the synthesis of new chemical entities targeting the β3-adrenergic receptor. Class-level SAR data indicates that the 3-chlorophenyl motif can confer high potency and selectivity for this receptor subtype [2]. Using this specific scaffold provides a strategic advantage in developing compounds with a predefined, favorable pharmacological profile for metabolic disorders.

Lead Diversification for Kinase and Other Protein Targets via Parallel Synthesis

Employ 5-(3-chlorophenyl)-1H-indole as a core scaffold for the generation of a focused library via parallel synthesis. Its well-defined chemical structure, characterized by a logP of 4.49 and a PSA of 15.79 Ų, ensures that its properties are suitable for creating derivatives with drug-like characteristics . The established synthetic accessibility of the indole core facilitates efficient derivatization for hit-to-lead optimization campaigns .

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